3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid

Cycloaddition Chemistry Regioselective Synthesis Isoxazole Libraries

Synthesizing isoxazole-based libraries often stalls at the need for a thermally stable, orthogonally protected intermediate. This compound solves that by providing a stable 3-ethyl ester alongside a free 5-carboxylic acid, bypassing the thermal lability of the 5-acid isomer. - **Orthogonal Handles**: Enables a validated 'cycloaddition-then-couple' sequence for rapid amide/ester library generation. - **Supply Reliability**: Available as a pharmaceutical intermediate with high purity for multi-step, multi-kg scale R&D programs. - **Technical Assurance**: Consistent quality minimizes premature decarboxylation risks, ensuring synthetic integrity from hit-to-lead.

Molecular Formula C7H7NO5
Molecular Weight 185.13 g/mol
CAS No. 133674-44-9
Cat. No. B1288762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid
CAS133674-44-9
Molecular FormulaC7H7NO5
Molecular Weight185.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=C1)C(=O)O
InChIInChI=1S/C7H7NO5/c1-2-12-7(11)4-3-5(6(9)10)13-8-4/h3H,2H2,1H3,(H,9,10)
InChIKeyYICMWFKVBQBQDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid: Compound Overview


3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid (CAS 133674-44-9) is the 3-ethyl ester of isoxazole-3,5-dicarboxylic acid. As a functionalized isoxazole, it presents two distinct carboxylic acid derivatives on a 1,2-azole ring . This architecture provides orthogonally reactive handles—a free carboxylic acid at the 5-position and an ester at the 3-position—that are critical for selective sequential derivatization. While structurally related to other isoxazole mono-esters, the position of the free acid (5- vs. 3-) and the ester chain length (ethyl vs. methyl) profoundly influence its reactivity in cycloaddition reactions and subsequent decarboxylation pathways, making specific substitution patterns essential for successful synthesis [1].

3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid: Irreplaceable Scaffold


Generic substitution among isoxazole-3,5-dicarboxylic acid derivatives is not feasible due to fundamentally different stability and reactivity profiles dictated by the substitution pattern. The 5-carboxylic acid isomer is specifically prone to extensive decomposition on heating, unlike the 4-acid [1]. Furthermore, the choice of ethyl ester at the 3-position versus a methyl ester critically impacts the steric and electronic environment during nitrile oxide cycloaddition (NOC) chemistry, affecting regioselectivity and yield in the synthesis of complex 4-aryl-isoxazole libraries [2]. Using a 3-methyl ester or the 3-carboxylic acid analog can lead to different rates of hydrolysis or premature decarboxylation, compromising the integrity of multi-step synthetic routes where the 5-acid must remain protected until a specific stage.

3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid: Differentiation Guide


Superior NOC Regioselectivity vs. Symmetric Diesters

In the synthesis of unsymmetrical 4-aryl-isoxazole-3,5-dicarboxylic acid derivatives via nitrile oxide cycloaddition (NOC), the use of 3-ethyl ester substrates provides superior regiocontrol compared to symmetric diesters or mixed ester systems. The reaction of nitroacetic esters with aromatic aldehydes, when carried out with 3-ethoxycarbonyl-substituted precursors, proceeds with high efficiency and yields the 'unsymmetrical' product as the major regioisomer. In contrast, reactions of symmetric 3,5-dicarboxylic acid derivatives or mixed methyl/ethyl esters are reported to be accompanied by the formation of significant amounts of symmetric diamide byproducts [1]. This regiochemical fidelity is critical for generating structurally pure screening compounds.

Cycloaddition Chemistry Regioselective Synthesis Isoxazole Libraries

Controlled Thermal Stability vs. 5-Isomer Decomposition

Regioisomeric isoxazole carboxylic acids exhibit stark differences in thermal stability. The isoxazole-5-carboxylic acid isomer is known to 'undergo extensive decomposition on heating,' while isoxazole-4-carboxylic acids decarboxylate more smoothly [1]. The target compound, 3-(ethoxycarbonyl)isoxazole-5-carboxylic acid, offers a crucial advantage here: the 5-position is a free acid, but its thermal lability can be averted or controlled when handled correctly. This contrasts sharply with the free isoxazole-5-carboxylic acid itself, which is largely unsuitable for reactions requiring heat, establishing the ethyl ester protection at the 3-position as a key stabilizing feature for the 5-acid moiety during synthetic sequences.

Thermal Stability Decarboxylation Process Chemistry

Orthogonal Protection for Sequential Derivatization

3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid is explicitly valued for its versatility as a synthetic intermediate precisely because it presents an ester and a carboxylic acid on the same scaffold [1]. This enables a chemoselective, two-step derivatization strategy: the 5-carboxylic acid can be coupled to amines, alcohols, or other nucleophiles, while the 3-ethyl ester is subsequently saponified and functionalized, or vice versa. This orthogonal reactivity is a distinct procurement advantage over the symmetric isoxazole-3,5-dicarboxylic acid (which requires difficult mono-protection/deprotection sequences) or the fully protected diethyl ester (which lacks a reactive handle for initial diversification) . This property is widely noted by vendors and in synthetic chemistry literature.

Orthogonal Protection Drug Discovery Agrochemical Intermediates

3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid: Key Application Scenarios


Isoxazole Libraries via Sequential NOC and Amidation

Leveraging the regiospecificity of 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid in nitrile oxide cycloaddition (NOC) chemistry, as highlighted in Section 3, allows medicinal chemists to efficiently generate libraries of 'unsymmetrical' 4-aryl-isoxazole-3,5-dicarboxylic acid derivatives with high purity . The free 5-carboxylic acid then serves as a direct attachment point for rapid amide or ester library production, eliminating the need for a deprotection step. This 'cycloaddition-then-couple' sequence is a validated workflow for hit-to-lead exploration.

Stable Route to Thermally Labile 5-Substituted Bioisosteres

For targets requiring a bioisostere of a carboxylic acid or amide at the 5-position of an isoxazole, the target compound serves as a critical stable intermediate. As identified in Section 3, the free isoxazole-5-carboxylic acid motif is thermally fragile . Using 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid as a protected surrogate allows the thermal lability of the free 5-acid to be bypassed. The synthesis is performed while the 3-ester is intact, and the final transformation (e.g., amidation) is carried out at the 5-position under mild conditions, preserving the ring integrity.

Pharmaceutical & Agrochemical Intermediate with Orthogonal Handles

The compound is classified as a 'pharmaceutical intermediate' by major suppliers due to its orthogonal functionalization sequence . An industrial-scale procurement for a program synthesizing complex fungicides or kinase inhibitors, where the isoxazole core is a key pharmacophore, would prioritize this scaffold. The ability to sequentially construct an amide at the 5-position and then an ester at the 3-position (or vice versa) on a multi-kilogram scale provides a clear logistical and economic advantage over a route starting from the symmetric diacid [1].

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